molecular formula C16H14N2O2 B1582469 Coumarin 337 CAS No. 55804-68-7

Coumarin 337

Cat. No. B1582469
CAS RN: 55804-68-7
M. Wt: 266.29 g/mol
InChI Key: LGDDFMCJIHJNMK-UHFFFAOYSA-N
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Description

Coumarin 337 (C337) is an organic compound belonging to the coumarin family. It is a naturally occurring compound found in various plants and is used in many industries. Coumarin 337 is a versatile compound that has a wide range of uses in both research and industry. It is used in the synthesis of a variety of products and can be used as a starting material for many chemical reactions. Coumarin 337 has been studied for its potential therapeutic applications, as well as its ability to act as a fluorescent probe for a variety of biological processes.

Scientific Research Applications

Overview of Coumarin

Coumarin, a versatile scaffold, has been gaining significant attention in the scientific community due to its wide range of biological activities. It's a simple structure widespread in nature, found in many plants, fungi, and bacteria. The ease of synthesis and modification of the coumarin nucleus has led to the exploration of its potential in various fields, including medicinal chemistry, agrochemicals, and the cosmetics and fragrances industry (Annunziata et al., 2020).

Anti-inflammatory Properties

Coumarins have been explored for their anti-inflammatory properties using both in vitro and in vivo models. The compounds have shown to inhibit several inflammatory markers and pathways, suggesting their potential as novel anti-inflammatory therapeutic drugs (Vigil de Mello & Frode, 2018).

Applications in Medicinal Chemistry

Coumarin compounds have shown significant potential in medicinal chemistry, particularly in treating various diseases. They have exhibited diverse biological activities such as anticoagulant, anticancer, antioxidant, antiviral, anti-diabetic, anti-inflammatory, antibacterial, antifungal, and anti-neurodegenerative properties (Pereira et al., 2018).

Antidiabetic Effects

The application of coumarins in antidiabetic therapy has been a subject of increasing research interest. Studies have focused on the effects of coumarins against diabetes and its complications, discussing the cellular and molecular mechanisms underlying these effects (Li et al., 2017).

Role in Neurodegenerative Diseases

Coumarin has been identified as a promising compound for the development of therapies for psychiatric and neurodegenerative disorders. Its interactions with various receptors and enzymes in the central nervous system, and its potential in treating diseases like Alzheimer's and Parkinson's, have been studied extensively (Skalicka‐Woźniak et al., 2016).

Anticancer Properties

The anticancer potential of coumarins has been highlighted, with studies focusing on their ability to regulate various cellular pathways selectively. The structural activity relationships of coumarins have been studied to understand the chemical groups responsible for their anticancer potential (Thakur et al., 2015).

Therapeutic Effects Based on Substitution Patterns

The therapeutic effects of coumarins vary depending on their substitution patterns. Derivatives of coumarin have shown effects against several human diseases and types of cancer. Molecular docking studies have been used to evaluate how these compounds selectively bind to proteins involved in various cellular processes (Flores-Morales et al., 2023).

properties

IUPAC Name

4-oxo-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,5,7,9(17)-tetraene-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2/c17-9-12-8-11-7-10-3-1-5-18-6-2-4-13(14(10)18)15(11)20-16(12)19/h7-8H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGDDFMCJIHJNMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3C(=C4C(=C2)C=C(C(=O)O4)C#N)CCCN3C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4069054
Record name 1H,5H,11H-[1]Benzopyrano[6,7,8-ij]quinolizine-10-carbonitrile, 2,3,6,7-tetrahydro-11-oxo-
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Molecular Weight

266.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Coumarin 337

CAS RN

55804-68-7
Record name 2,3,6,7-Tetrahydro-11-oxo-1H,5H,11H-[1]benzopyrano[6,7,8-ij]quinolizine-10-carbonitrile
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Record name Coumarin 337
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Record name Coumarin 337
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Record name 1H,5H,11H-[1]Benzopyrano[6,7,8-ij]quinolizine-10-carbonitrile, 2,3,6,7-tetrahydro-11-oxo-
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Record name 1H,5H,11H-[1]Benzopyrano[6,7,8-ij]quinolizine-10-carbonitrile, 2,3,6,7-tetrahydro-11-oxo-
Source EPA DSSTox
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Record name 2,3,6,7-tetrahydro-11-oxo-1H,5H,11H-[1]benzopyrano[6,7,8-ij]quinolizine-10-carbonitrile
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Record name COUMARIN 337
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
128
Citations
US Raikar, VB Tangod, SR Mannopantar… - Optics …, 2010 - Elsevier
… This paper reports that the effects of spectral properties of coumarin 337 laser dye have been investigated in different solvents considering solvent parameters like dielectric constant (є) …
Number of citations: 41 www.sciencedirect.com
AM Nawar, MM Makhlouf - Journal of Electronic Materials, 2019 - Springer
… coumarin 337–aniline and coumarin 337–N-methylaniline … In the work presented herein, coumarin 337 (C337) thin films … inorganic hybrid solar cell based on coumarin 337 and n-Si (111…
Number of citations: 16 link.springer.com
BC Yip, HK Fun, K Sivakumar, ZY Zhou… - … Section C: Crystal …, 1995 - scripts.iucr.org
… is that the molecules are stacked in para!lel planes with an interlayer distance of around 3.6 A, 3.673 ,~, for coumarin 480 [layers parallel to the (201) plane], 3.612 ,~ for coumarin 337 […
Number of citations: 17 scripts.iucr.org
HN Ghosh, S Verma, ETJ Nibbering - The Journal of Physical …, 2011 - ACS Publications
Femtosecond infrared spectroscopy is used to study both forward and backward electron transfer (ET) dynamics between coumarin 337 (C337) and the aromatic amine solvents aniline (…
Number of citations: 22 pubs.acs.org
MSA Abdel-Mottaleb, MS Antonious… - … of Photochemistry and …, 1989 - Elsevier
… The solvent properties have a small effect on the & value of coumarin 337 via the control of the energy gap between the excited state and the ground state probably due to local specific …
Number of citations: 28 www.sciencedirect.com
S Kumar - J. Mater. Sci. Eng. B, 2014 - davidpublisher.com
… [8] US Raikar, VB Tangod, SR Mannopantar, BM Mastiholi, Ground and excited state dipole moments of coumarin 337 laser dye, Opt. Comm. 283 (2010) 4289. …
Number of citations: 7 www.davidpublisher.com
CV Maridevarmath, L Naik, GH Malimath - Brazilian Journal of Physics, 2019 - Springer
The absorption and fluorescence spectra of laser dye, 10-acetyl-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinolin-11-one [C-334], are recorded. The ground-state …
Number of citations: 10 link.springer.com
C Wang, B Akhremitchev… - The Journal of Physical …, 1997 - ACS Publications
We present time-resolved infrared and visible spectroscopic data that reveal the relative orientations of donor and acceptor molecules in the ⟨τ ET ⟩ = 4 ps intermolecular electron …
Number of citations: 38 pubs.acs.org
BA Pryor, PM Palmer, Y Chen, MR Topp - Chemical physics letters, 1999 - Elsevier
Coumarin153, examined under supersonic jet conditions, is found to exist in two conformations. These have the same rotational coherence signals and fluorescence decay times, and …
Number of citations: 50 www.sciencedirect.com
RS Koefod, KR Mann - Inorganic chemistry, 1991 - ACS Publications
… It is interesting to note that while the intermediates formed from coumarin-337 and coumarin-6 exhibit only a single absorption and emission band, the three 3-acyl laser dyes yield …
Number of citations: 20 pubs.acs.org

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